molecular formula C15H13ClN2OS2 B2674329 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide CAS No. 851080-72-3

5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide

Cat. No.: B2674329
CAS No.: 851080-72-3
M. Wt: 336.85
InChI Key: PWISIEIZJDLPMC-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide features a benzothiazole core fused with a benzene ring, substituted with three methyl groups (3,5,7-positions) and a thiophene-2-carboxamide group. The (2Z)-configuration of the imine bond in the dihydrobenzothiazolylidene moiety ensures a planar geometry, critical for π-π stacking and intermolecular interactions. Its synthesis likely involves condensation of a substituted benzothiazole amine with thiophene-2-carboxylic acid derivatives, followed by purification via crystallization. Structural validation of such compounds typically employs X-ray crystallography refined using programs like SHELXL and visualized via ORTEP .

Properties

IUPAC Name

5-chloro-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS2/c1-8-6-9(2)13-10(7-8)18(3)15(21-13)17-14(19)11-4-5-12(16)20-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWISIEIZJDLPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide involves multiple steps. One common method includes the condensation of 3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazole with 5-chlorothiophene-2-carboxylic acid under specific conditions . The reaction typically requires a catalyst such as TiCl4 and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazole derivatives, including those related to 5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide, exhibit promising anticancer properties. A study highlighted the synthesis of new benzothiazole acylhydrazones that showed significant activity against various cancer cell lines . The structural similarities suggest that this compound may also possess similar anticancer effects.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activities. Studies on related benzothiazole derivatives have shown effectiveness against bacterial and fungal strains . This suggests that this compound could be explored further for its potential as an antimicrobial agent.

Factor Xa Inhibition

A significant application of this compound is its role as an inhibitor of blood coagulation factor Xa. This mechanism is crucial for the prevention and treatment of thromboembolic disorders such as myocardial infarction and stroke . The synthesis methods described in patents indicate that this compound can be effectively produced for therapeutic use in managing cardiovascular diseases.

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions starting from easily available precursors like 5-chlorothiophene derivatives and other functionalized compounds . The methodologies employed not only enhance yield but also ensure the purity of the final product.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Benzothiazole DerivativesAnticancer ActivityNew derivatives exhibited significant cytotoxicity against cancer cell lines .
Antimicrobial Activity StudyBiological ActivitySchiff base complexes showed antibacterial and antifungal properties .
Factor Xa InhibitionCardiovascular HealthEffective in preventing thromboembolic events .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related thiazole/benzothiazole derivatives:

Compound Name Core Structure Substituents Functional Groups
Target Compound Benzothiazole (fused) 3,5,7-Trimethyl; 5-Cl (thiophene) Thiophene-2-carboxamide
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Thiazole 5-Cl; 2,4-difluorophenyl Benzamide
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole Trichloroethyl; phenyl Acetamide
Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x) Thiazole Varied substituents (hydroperoxypropan-2-yl, diphenylhexane, etc.) Carbamate

Key Observations :

  • The 3,5,7-trimethyl groups increase steric bulk and lipophilicity, which may influence solubility and membrane permeability.
  • The thiophene-2-carboxamide group differs from benzamide () and acetamide () analogs, altering electronic properties due to thiophene’s electron-rich nature.

Data Table: Comparative Properties

Property Target Compound N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide N-Trichloroethyl-thiadiazole Acetamide
Core Structure Benzothiazole (fused) Thiazole Thiadiazole
Key Substituents 3,5,7-Trimethyl; 5-Cl (thiophene) 5-Cl; 2,4-difluorophenyl Trichloroethyl; phenyl
Functional Group Thiophene-2-carboxamide Benzamide Acetamide
H-Bonding Likely C–H⋯O/S (non-classical) N–H⋯N (classical dimers) N–H⋯O/S (mixed)
Biological Target Potential PFOR inhibition PFOR inhibition Unreported
Crystallography Tools SHELXL , ORTEP SHELXL X-ray diffraction

Biological Activity

5-chloro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 5-chloro-thiophene-2-carboxylic acid derivatives with 2-amino-benzothiazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The final product can be purified through recrystallization techniques.

Anticancer Properties

Recent studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic potency of related benzothiazole derivatives against 12 human cancer cell lines. Compounds demonstrated varying degrees of activity, with some showing efficacy comparable to standard chemotherapeutic agents like cisplatin .
CompoundCell LineIC50 (µM)
21MDA-MB-231 (Breast)15
22SK-Hep-1 (Liver)28
23NUGC-3 (Gastric)30

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies indicate that related benzothiazole derivatives possess antibacterial properties against strains such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 3.9 to 31.5 µg/ml .

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression . Additionally, their antimicrobial action may involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Studies

  • Cytotoxicity in Tumorigenic Cell Lines : A specific study focused on the cytotoxic effects of a related benzothiazole derivative on tumorigenic cell lines such as WI-38 VA-13. The derivative exhibited selective cytotoxicity with an EC50 value of approximately 32 ng/mL .
  • Antibacterial Efficacy : Another study highlighted the antibacterial activity of synthesized Schiff bases derived from benzothiazoles against both Gram-positive and Gram-negative bacteria. The results indicated promising antibacterial properties that warrant further exploration for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.